molecular formula C5H11NO2 B1426250 (R)-1,4-oxazepan-6-ol CAS No. 1022915-33-8

(R)-1,4-oxazepan-6-ol

Cat. No.: B1426250
CAS No.: 1022915-33-8
M. Wt: 117.15 g/mol
InChI Key: AJQUDIYIICBQDR-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1,4-oxazepan-6-ol is a heterocyclic organic compound containing an oxazepane ring, which is a seven-membered ring with one oxygen and one nitrogen atom

Scientific Research Applications

Chemistry

®-1,4-oxazepan-6-ol is used as a building block in the synthesis of more complex molecules. Its unique ring structure makes it valuable in the development of new materials and catalysts.

Biology

In biological research, ®-1,4-oxazepan-6-ol derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with biological macromolecules, influencing various biochemical pathways.

Medicine

Medicinal chemistry explores ®-1,4-oxazepan-6-ol for its potential therapeutic properties. It is investigated for its role in developing new drugs, particularly those targeting neurological and psychiatric disorders.

Industry

In the industrial sector, ®-1,4-oxazepan-6-ol is used in the production of polymers and resins. Its ability to form stable ring structures makes it useful in creating materials with specific mechanical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,4-oxazepan-6-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of amino alcohols with epoxides under acidic or basic conditions to form the oxazepane ring. For example, the reaction of ®-2-amino-1-ethanol with ethylene oxide can yield ®-1,4-oxazepan-6-ol.

Industrial Production Methods

Industrial production of ®-1,4-oxazepan-6-ol may involve optimized versions of laboratory synthesis methods, focusing on high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-1,4-oxazepan-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazepane ring can be reduced to form a more saturated heterocyclic compound.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.

Major Products

    Oxidation: Formation of oxazepanone derivatives.

    Reduction: Formation of tetrahydrooxazepane derivatives.

    Substitution: Formation of halogenated or aminated oxazepane derivatives.

Mechanism of Action

The mechanism of action of ®-1,4-oxazepan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and influencing various cellular pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    1,4-oxazepane: Lacks the hydroxyl group present in ®-1,4-oxazepan-6-ol.

    1,4-diazepane: Contains two nitrogen atoms instead of one oxygen and one nitrogen atom.

    1,4-thiazepane: Contains a sulfur atom instead of an oxygen atom.

Uniqueness

®-1,4-oxazepan-6-ol is unique due to its specific ring structure and the presence of a hydroxyl group. This combination of features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(6R)-1,4-oxazepan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-5-3-6-1-2-8-4-5/h5-7H,1-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQUDIYIICBQDR-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301301620
Record name (6R)-Hexahydro-1,4-oxazepin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022915-33-8
Record name (6R)-Hexahydro-1,4-oxazepin-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1022915-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6R)-Hexahydro-1,4-oxazepin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1,4-oxazepan-6-ol
Reactant of Route 2
(R)-1,4-oxazepan-6-ol
Reactant of Route 3
(R)-1,4-oxazepan-6-ol
Reactant of Route 4
(R)-1,4-oxazepan-6-ol
Reactant of Route 5
(R)-1,4-oxazepan-6-ol
Reactant of Route 6
(R)-1,4-oxazepan-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.